Methyl 2-chloro-3-oxoheptanoate

Description

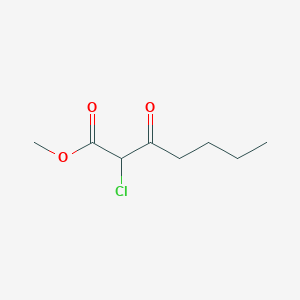

Methyl 2-chloro-3-oxoheptanoate (CAS: 866531-16-0) is a chlorinated keto-ester with the molecular formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol . Structurally, it features:

- A heptanoate backbone with a ketone group at position 3.

- A chlorine substituent at position 2.

- A methyl ester group at the terminal carboxylate.

This compound is characterized by its dual reactivity: the α-chloro ketone moiety facilitates nucleophilic substitution or elimination reactions, while the ester group enables hydrolysis or transesterification.

Properties

CAS No. |

866531-16-0 |

|---|---|

Molecular Formula |

C8H13ClO3 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

methyl 2-chloro-3-oxoheptanoate |

InChI |

InChI=1S/C8H13ClO3/c1-3-4-5-6(10)7(9)8(11)12-2/h7H,3-5H2,1-2H3 |

InChI Key |

TXSHEXXTOFVVRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(C(=O)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on functional group similarity and backbone structure:

Detailed Analysis

Methyl 2-Methyl-3-Oxoheptanoate

- Structural Differences : The methyl substituent at C2 replaces chlorine, reducing electronegativity and altering steric effects .

- Physical Properties : Lower molecular weight (172.22 vs. 192.64 g/mol) and reduced polarity compared to the chloro analog. This may result in lower boiling points and higher volatility.

- Reactivity : The methyl group provides steric hindrance, slowing nucleophilic attacks at C2. In contrast, the chloro compound’s C2 is more electrophilic, favoring substitutions (e.g., SN2) or eliminations.

Methyl Palmitate

- Structural Differences : A saturated C16 fatty acid ester lacking ketone or halogen groups .

- Physical Properties : Higher hydrophobicity due to the long alkyl chain, leading to poor water solubility.

- Applications : Commonly used in biodiesel and cosmetics, contrasting with the hypothesized synthetic utility of the chloro-keto ester.

Sandaracopimaric Acid Methyl Ester

- Structural Differences: A diterpenoid methyl ester with a bicyclic framework, distinct from the linear heptanoate backbone .

- Reactivity : The conjugated double bonds in the diterpene system may participate in cycloaddition or oxidation reactions, unlike the chloro-keto ester’s α-site reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.